s-Dihydrodaidzein

Description

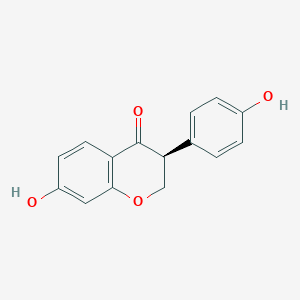

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Dihydrodaidzein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Dihydrodaidzein (S-DHD), the S-enantiomer of dihydrodaidzein, is a prominent metabolite of the soy isoflavone daidzein, formed through the metabolic action of intestinal microflora. As an intermediate in the biotransformation of daidzein to the more bioactive S-equol, S-DHD itself is recognized for its potential biological activities, including estrogenic, antioxidant, and cardioprotective effects. In fact, many studies suggest that metabolites of soy isoflavones, such as dihydrodaidzein, may exhibit greater biological activity than their parent compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, and known signaling pathways associated with S-DHD and its related compounds, along with detailed experimental protocols for its investigation.

Chemical Structure and Properties

This compound, systematically named (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is a chiral isoflavanone. Its chemical identity and key physicochemical properties are summarized in the tables below. It is important to note that while data for S-DHD is provided where available, some properties are reported for the racemic mixture (dihydrodaidzein) due to limited data on the specific enantiomer.

Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 879559-75-8 | [2] |

| Molecular Formula | C₁₅H₁₂O₄ | [1][2] |

| Canonical SMILES | C1--INVALID-LINK--C3=CC=C(C=C3)O | [1] |

| InChIKey | JHYXBPPMXZIHKG-CYBMUJFWSA-N | [1] |

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dihydrodaidzein (Racemate) | Daidzein (Precursor) | Reference |

| Molecular Weight ( g/mol ) | 256.25 | 256.25 | 254.24 | [2][3][4] |

| Appearance | White to off-white solid | Faint beige solid | Pale yellow crystalline prisms | [2][3] |

| Melting Point (°C) | Not available | Not available | 323-330 | |

| Boiling Point (°C) | Not available | Not available | Not available | |

| pKa (Strongest Acidic) | Not available | 7.78 (Predicted) | 7.51 | [5] |

| XLogP3-AA | 2.4 | 2.4 | 2.6 | [1] |

| Solubility | Soluble in DMSO (60 mg/mL) | Soluble in DMSO (100 mg/mL), ethanol (~0.1 mg/mL), sparingly in aqueous buffers | Practically insoluble in water, soluble in DMSO, ethanol | [6][7] |

| Storage Temperature | -20°C | 2-8°C | Room Temperature | [2][3] |

Signaling Pathways

Direct research on the signaling pathways specifically modulated by this compound is limited. However, based on its structural similarity to its precursor, daidzein, and its metabolite, S-equol, it is hypothesized to act through similar mechanisms. The following sections and diagrams illustrate the key signaling pathways known to be affected by daidzein, which are likely relevant to the biological activity of S-DHD.

Estrogen Receptor Signaling

As a phytoestrogen, S-DHD is expected to bind to estrogen receptors (ERα and ERβ), thereby mimicking the effects of endogenous estrogens. This interaction can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling events.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Daidzein has been shown to activate this pathway, often through its interaction with estrogen receptors. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to exert its cellular effects.

Anti-inflammatory Signaling

Daidzein has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. A plausible mechanism is the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting the activation of IKK, daidzein can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as COX-2 and iNOS.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound. These protocols are based on established methods for studying phytoestrogens and can be adapted for S-DHD.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and replace it with 100 µL of the S-DHD solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest S-DHD concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

Note: Some phytoestrogens can directly reduce MTT, leading to false-positive results. It is advisable to run a cell-free control to check for any direct reduction of MTT by S-DHD.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of S-DHD to compete with radiolabeled estradiol for binding to estrogen receptors.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Assay Tubes: In microcentrifuge tubes, prepare triplicate sets for total binding, non-specific binding, a standard curve with unlabeled estradiol, and different concentrations of this compound.

-

Ligand and Competitor Addition:

-

Total Binding: Add a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) and assay buffer.

-

Non-specific Binding: Add [³H]-estradiol and a 100-fold excess of unlabeled estradiol.

-

Standard Curve: Add [³H]-estradiol and increasing concentrations of unlabeled estradiol.

-

S-DHD Samples: Add [³H]-estradiol and increasing concentrations of this compound.

-

-

Cytosol Addition: Add an equal amount of rat uterine cytosol (e.g., 50-100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 0.5 mL).

-

Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Washing: Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. Discard the supernatant and wash the HAP pellet with cold assay buffer. Repeat the wash step two more times.

-

Scintillation Counting: After the final wash, resuspend the HAP pellet in scintillation cocktail. Vortex and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (unlabeled estradiol or S-DHD).

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-estradiol).

-

The relative binding affinity (RBA) of S-DHD can be calculated as: (IC₅₀ of estradiol / IC₅₀ of S-DHD) x 100.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of S-DHD on signaling pathways.

Materials:

-

Cell lysates from S-DHD treated and control cells

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibody

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., X-ray film or digital imager)

Procedure:

-

Sample Preparation: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.

Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway

The following diagram illustrates a typical workflow for investigating the impact of S-DHD on a specific signaling pathway in a cell-based model.

Conclusion

This compound is a biologically relevant metabolite of daidzein with potential therapeutic applications. While direct research on its specific mechanisms of action is still emerging, the extensive knowledge of its precursor, daidzein, provides a strong foundation for hypothesizing its engagement with key cellular signaling pathways, including those mediated by estrogen receptors, PI3K/Akt, and inflammatory regulators. The experimental protocols detailed in this guide offer a practical framework for researchers to further elucidate the precise biological roles and therapeutic potential of this compound. Future studies are warranted to fully characterize its pharmacological profile and validate its effects in preclinical and clinical settings.

References

- 1. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

S-Dihydrodaidzein (S-equol): A Comprehensive Technical Guide to its Mechanism of Action in Estrogen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-dihydrodaidzein, more commonly known as S-equol, is a chiral isoflavandiol metabolized from the soy isoflavone daidzein by specific gut microbiota. As the exclusively produced enantiomer in humans, S-equol has garnered significant scientific interest due to its potent and selective interactions with estrogen receptors (ERs).[1][2] Its structural similarity to 17β-estradiol enables it to function as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific estrogenic or anti-estrogenic effects.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying S-equol's action on estrogen receptor signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Differential Estrogen Receptor Binding and Activation

The primary mechanism of S-equol's action is its differential binding to and activation of the two main estrogen receptor subtypes, ERα and ERβ.[3] S-equol exhibits a pronounced binding preference for ERβ over ERα, a key characteristic that distinguishes it from endogenous estrogens and underpins its potential for a favorable therapeutic profile.[1][3]

Quantitative Data: Binding Affinity and Potency

The interaction of S-equol and its synthetic enantiomer, R-equol, with estrogen receptors has been quantified in numerous studies. The following tables summarize the key binding affinity (Ki) and potency (EC50) data.

Table 1: Comparative Binding Affinities (Ki) of Equol Enantiomers for Estrogen Receptors

| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity |

| S-equol | ERα | 6.41 ± 1 | 13-fold preference for ERβ |

| ERβ | 0.73 ± 0.2 | ||

| ERβ | 16 | ||

| R-equol | ERα | 50 | 0.29-fold preference for ERβ (i.e., preference for ERα) |

| ERβ | Relatively inactive | ||

| For Reference | |||

| 17β-estradiol | ERα | ~0.13 (Kd) | |

| ERβ | ~0.15 (Kd) |

Note: A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.[1][4][5][6][7][8]

Table 2: Agonistic Potency (EC50) of S-equol

| Assay Type | Receptor | Potency (EC50) [nM] |

| ERβ Agonist Assay | ERβ | 65 |

Data from Tocris Bioscience product information.

Signaling Pathways

Upon binding to estrogen receptors, S-equol can initiate both classical genomic and rapid non-genomic signaling cascades.

Classical Genomic Estrogen Signaling Pathway

In the canonical pathway, S-equol binding to ERs, primarily ERβ, induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, allowing the receptor to dimerize. The S-equol-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator or co-repressor proteins, which ultimately modulates gene transcription.[3] This tissue-specific gene regulation is the foundation for the diverse physiological effects of S-equol.[3]

Non-Genomic Signaling Pathways

S-equol can also elicit rapid cellular responses through non-genomic pathways that do not require direct gene transcription. These pathways often involve membrane-associated estrogen receptors.

-

PI3K/Akt Pathway: S-equol has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

-

GPR30/GPER1 Signaling: S-equol can also signal through the G-protein coupled estrogen receptor 1 (GPER1), also known as GPR30. This can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, influencing processes like cell migration and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of S-equol.

Estrogen Receptor Competitive Binding Assay

This assay measures the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[5]

Materials:

-

Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just before use.[9]

-

Radiolabeled Ligand: [³H]-17β-estradiol.

-

Unlabeled Competitor: 17β-estradiol (for standard curve).

-

Test Compound: S-equol.

-

Estrogen Receptor Source: Rat uterine cytosol prepared from ovariectomized rats or recombinant human ERα and ERβ.[9]

-

Separation Matrix: Hydroxylapatite (HAP) slurry.[10]

-

Wash Buffer: TEDG buffer without glycerol.[10]

-

Scintillation Cocktail.

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Assay Setup:

-

In assay tubes, combine the uterine cytosol (50-100 µg of protein), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or S-equol.[9][10]

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).[10]

-

The final assay volume is typically 0.5 mL.[9]

-

-

Incubation:

-

Incubate the tubes overnight (16-18 hours) at 4°C.[10]

-

-

Separation of Bound and Free Ligand:

-

Add HAP slurry to each tube and incubate on ice.

-

Wash the HAP pellet with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to the HAP pellet and quantify the amount of bound [³H]-17β-estradiol using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of ERα and ERβ in response to S-equol.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293, HeLa) that does not endogenously express ERs.

-

Expression Vectors: Plasmids containing the cDNA for human ERα or ERβ.

-

Reporter Plasmid: A plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as firefly luciferase.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, for normalization of transfection efficiency.

-

Transfection Reagent.

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Test Compound: S-equol.

-

Luciferase Assay Reagent.

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates.

-

Transfection: Co-transfect the cells with the appropriate ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Treatment: After allowing for receptor expression (typically 24 hours), treat the cells with various concentrations of S-equol or a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold-induction over the vehicle control.

-

Generate a dose-response curve and determine the EC50 value.

-

MCF-7 Cell Proliferation Assay

This assay assesses the effect of S-equol on the proliferation of an estrogen-responsive human breast cancer cell line.

Materials:

-

Cell Line: MCF-7 human breast cancer cells.

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.

-

Test Compound: S-equol.

-

Estradiol: As a positive control and to assess antagonistic activity.

-

Proliferation Assay Reagent: e.g., MTT, WST-1, or a DNA-binding fluorescent dye.

Procedure:

-

Cell Seeding: Seed MCF-7 cells in multi-well plates in the specified medium.

-

Treatment: Treat the cells with varying concentrations of S-equol, with or without estradiol.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Proliferation Measurement: Measure cell viability/proliferation using a suitable assay according to the manufacturer's instructions.

-

Data Analysis:

-

Generate dose-response curves.

-

Determine the EC50 for agonistic activity or the IC50 for antagonistic activity.

-

Conclusion

This compound (S-equol) is a potent, naturally occurring SERM with a distinct preference for estrogen receptor β. Its mechanism of action involves both classical genomic and non-genomic signaling pathways, leading to tissue-specific modulation of gene expression and cellular responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising isoflavone metabolite. The high selectivity of S-equol for ERβ continues to make it a compelling candidate for the development of therapies that aim to harness the beneficial effects of estrogen signaling while minimizing adverse effects.

References

- 1. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

Biosynthesis of S-Dihydrodaidzein from Daidzein by Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoflavone daidzein, predominantly found in soy products, undergoes significant metabolism by the gut microbiota, leading to the formation of several bioactive compounds. One of the key intermediates in this metabolic cascade is dihydrodaidzein (DHD). The specific stereoisomer, S-dihydrodaidzein, is of particular interest as it is the direct precursor to (S)-equol, a metabolite with notably higher estrogenic and antioxidant activity than its parent compound, daidzein. The production of (S)-equol is not ubiquitous among the human population, with only about 30-50% of individuals harboring the necessary gut bacteria to perform this conversion.[1] This variability in metabolic capability has significant implications for the physiological effects of soy consumption and has spurred research into the underlying microbial and enzymatic processes. This technical guide provides a comprehensive overview of the biosynthesis of this compound from daidzein by the gut microbiota, detailing the involved microorganisms, enzymes, and relevant experimental protocols.

Core Concepts: The Microbial Conversion Pathway

The transformation of daidzein to this compound is the initial, rate-limiting step in the pathway to (S)-equol. This bioconversion is primarily carried out by a specialized group of anaerobic bacteria belonging to the Coriobacteriaceae and Eggerthellaceae families.[2] Key species identified as capable of this conversion include Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, and Eggerthella sp.[2][3][4]

The central enzyme responsible for the reduction of the C2=C3 double bond in the C-ring of daidzein is daidzein reductase (DZNR) .[5][6][7] This enzyme catalyzes the conversion of daidzein to dihydrodaidzein. Notably, different bacterial DZNRs can exhibit distinct stereoselectivity. For instance, the DZNR from Eggerthella sp. YY7918 has been shown to produce (R)-dihydrodaidzein.[5][8] The subsequent conversion to this compound, the necessary precursor for (S)-equol, is mediated by the enzyme dihydrodaidzein racemase (DDRC) , which facilitates the interconversion between the R- and S-enantiomers of dihydrodaidzein.[2]

Signaling and Metabolic Pathway

The biosynthesis of this compound from daidzein is a critical juncture in the metabolic fate of this isoflavone within the gut. The following diagram illustrates the enzymatic steps involved.

Quantitative Data

The efficiency of daidzein conversion to dihydrodaidzein varies among different bacterial species and is dependent on the specific kinetics of their daidzein reductases. The following tables summarize key quantitative data from studies on prominent daidzein-metabolizing gut bacteria.

Table 1: Kinetic Parameters of Daidzein Reductase (DZNR)

| Bacterial Species | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Stereospecificity of Product | Reference |

| Eggerthella sp. YY7918 | Daidzein | 11.9 | - | 6.7 | (R)-dihydrodaidzein | [5][8] |

| Slackia isoflavoniconvertens | Daidzein | 1.44 ± 0.43 | 0.62 ± 0.04 | - | (R)-dihydrodaidzein | [6] |

| Clostridium sp. ZJ6 | Dihydrodaidzein (oxidase activity) | 4.2 | 52.2 μM/h | - | - | [9][10] |

Note: Vmax for Clostridium sp. ZJ6 is for the reverse reaction (oxidase activity).

Table 2: In Vitro Conversion of Daidzein by Bacterial Cultures

| Bacterial Species/System | Initial Daidzein Conc. | Incubation Time | Key Metabolite(s) | Conversion Rate / Yield | Reference |

| Slackia isoflavoniconvertens | 80 µM | 10 h | Equol | Transformation of 80 µM daidzein | [11] |

| Adlercreutzia equolifaciens DSM19450T | 50-200 μM | 10 h | Dihydrodaidzein, Equol | ~33% conversion to DHD and equol | [3] |

| Human intestinal bacterium MRG-1 | 1% (w/v) Soybean Hypocotyl Extract | 48 h | Dihydrodaidzein | 1.2 g/L DHD production | [12][13] |

| in vitro fecal microbiota fermentation | 10 mg/L | 24 h | Equol | 35.3% of participants were equol producers | [14] |

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Daidzein-Metabolizing Bacteria

This protocol is a general guideline for the cultivation of strict anaerobes like Adlercreutzia equolifaciens and Slackia isoflavoniconvertens.

Materials:

-

Anaerobic chamber (e.g., Mac500 work station) with a gas mix of 10% H₂, 10% CO₂, and 80% N₂.

-

Gifu Anaerobic Medium (GAM) broth or agar, or Wilkins-Chalgren Anaerobe Broth (DSMZ Medium 339).[3][15][16]

-

Sterile, sealed anaerobic culture tubes or flasks.

-

Bacterial strain of interest (e.g., Adlercreutzia equolifaciens DSM 19450).

-

Daidzein stock solution (sterile-filtered).

-

(Optional) Arginine supplementation (5 g/L).[3]

Procedure:

-

Prepare the desired culture medium (e.g., GAM supplemented with arginine) and dispense into anaerobic culture vessels inside the anaerobic chamber.[3]

-

Pre-reduce the medium by leaving it in the anaerobic chamber for at least 24 hours to remove any dissolved oxygen.

-

Inoculate the pre-reduced medium with a fresh culture of the desired bacterial strain.

-

Add daidzein from a sterile stock solution to the desired final concentration (e.g., 50-200 μM).

-

Seal the culture vessels tightly and incubate at 37°C under anaerobic conditions.[3][17]

-

Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀) and collect samples at various time points for metabolite analysis.

Protocol 2: In Vitro Fermentation of Daidzein with Human Fecal Microbiota

This protocol allows for the study of daidzein metabolism by a complex microbial community.

Materials:

-

Fresh human fecal samples from healthy donors.

-

Anaerobic chamber.

-

Anaerobic culture medium adapted from Hughes et al.[18] (containing peptone, yeast extract, salts, L-cysteine, bile salts, and resazurin).

-

Daidzein stock solution.

-

Sterile, anaerobic centrifuge tubes.

-

Phosphate-buffered saline (PBS), anaerobic.

Procedure:

-

Prepare the anaerobic fermentation medium and pre-reduce it in the anaerobic chamber.

-

Homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry (e.g., 10% w/v).

-

Inoculate the pre-reduced fermentation medium with the fecal slurry (e.g., 1-5% v/v).

-

Add daidzein to the desired final concentration (e.g., 10 mg/L).[14]

-

Incubate the cultures at 37°C in the anaerobic chamber.

-

Collect aliquots at different time points (e.g., 0, 12, 24, 48 hours) for metabolite analysis.

-

Centrifuge the aliquots to pellet the bacteria and collect the supernatant for HPLC or LC-MS/MS analysis.

Protocol 3: Daidzein Reductase (DZNR) Enzyme Assay

This protocol is for determining the activity of purified or recombinant DZNR.

Materials:

-

Purified DZNR enzyme.

-

Potassium phosphate buffer (100 mM, pH 7.0), anaerobic.[9][10]

-

Daidzein stock solution in a suitable solvent (e.g., DMSO).

-

Anaerobic cuvettes or reaction tubes.

-

Spectrophotometer or HPLC system for product detection.

Procedure:

-

Prepare a reaction mixture in an anaerobic environment containing potassium phosphate buffer, daidzein (e.g., 80 μM), and NAD(P)H (e.g., 1 mM).[9][10]

-

Initiate the reaction by adding the purified DZNR enzyme (e.g., 3 μM).[9][10]

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the reaction by either:

-

Spectrophotometrically tracking the decrease in absorbance of NAD(P)H at 340 nm.

-

Stopping the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent) and analyzing the formation of dihydrodaidzein by HPLC.

-

-

Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Protocol 4: HPLC and LC-MS/MS Analysis of Daidzein and Dihydrodaidzein

HPLC-UV Method (General):

-

Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 50 mm × 2.1 mm, 3.5 μm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for isoflavones (e.g., 254 nm or 280 nm).

-

Quantification: Based on a standard curve of authentic daidzein and dihydrodaidzein standards.

LC-MS/MS Method (General):

-

Chromatography: Similar to HPLC, often using UPLC for better resolution and faster run times.

-

Ionization Source: Electrospray ionization (ESI), often in negative ion mode.

-

Mass Spectrometry: Tandem mass spectrometer (e.g., triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for daidzein and dihydrodaidzein are monitored (e.g., for Daidzein: m/z 253 -> [fragment ions]).[19]

-

Quantification: Stable isotope-labeled internal standards are often used for accurate quantification.

Visualization of Workflows

Experimental Workflow for In Vitro Bacterial Fermentation

Workflow for Recombinant Daidzein Reductase Purification and Assay

Conclusion

The biosynthesis of this compound from daidzein is a pivotal step in the gut microbial metabolism of soy isoflavones, directly influencing the production of the highly bioactive metabolite (S)-equol. This conversion is mediated by a specific consortium of gut bacteria, primarily from the Coriobacteriaceae and Eggerthellaceae families, through the action of daidzein reductase and dihydrodaidzein racemase. Understanding the quantitative aspects of this biotransformation and the methodologies to study it is crucial for researchers in nutrition, microbiology, and drug development. The protocols and data presented in this guide offer a foundational resource for further investigation into the intricate interplay between diet, the gut microbiome, and human health. The ability to modulate this metabolic pathway, potentially through probiotics or prebiotics, holds promise for personalized nutrition and therapeutic strategies aimed at harnessing the health benefits of soy isoflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptional Regulation of the Equol Biosynthesis Gene Cluster in Adlercreutzia equolifaciens DSM19450T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ezbiocloudpro.app [ezbiocloudpro.app]

- 5. Daidzein reductase of Eggerthella sp. YY7918, its octameric subunit structure containing FMN/FAD/4Fe-4S, and its enantioselective production of R-dihydroisoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]

- 11. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol [mdpi.com]

- 12. Dihydrodaidzein production from soybean hypocotyl extract by human intestinal bacterium MRG-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Fermented Soy Beverage on Equol Production by Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bacdive.dsmz.de [bacdive.dsmz.de]

- 16. Adlercreutzia equolifaciens subsp. equolifaciens FJC-B9 | Type strain | DSM 19450, CCUG 54925, JCM 14793, KCTC 15235 | BacDiveID:3073 [bacdive.dsmz.de]

- 17. Adlercreutzia equolifaciens; 54925 - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Pharmacological Activities of S-Dihydrodaidzein (S-equol) as a Phytoestrogen: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-equol, the more scientifically recognized name for s-Dihydrodaidzein, is a chiral isoflavandiol metabolized from the soy isoflavone daidzein by specific intestinal microflora.[1][2] Unlike its precursor, S-equol is not naturally present in soy itself.[3] Its production is limited to individuals possessing the necessary gut bacteria, a trait found in approximately 25-30% of the Western population and 50-70% of the Asian population.[3][4] This metabolite has garnered significant scientific interest due to its structural similarity to endogenous 17β-estradiol and its potent biological activities, which surpass those of its precursor, daidzein.[5][6] S-equol exhibits a range of pharmacological effects, primarily attributed to its function as a selective estrogen receptor modulator (SERM), with a notable preference for estrogen receptor beta (ERβ).[7][8] This guide provides an in-depth technical overview of the phytoestrogenic activities of S-equol, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.

Phytoestrogenic Activity and Receptor Binding

The primary mechanism behind S-equol's phytoestrogenic effects is its direct interaction with estrogen receptors (ERs). It is classified as a selective estrogen receptor modulator (SERM) due to its differential affinity for the two main ER subtypes, ERα and ERβ.[9]

Estrogen Receptor Binding Affinity

S-equol demonstrates a significantly higher binding affinity for ERβ compared to ERα.[10][11] Research indicates that S-equol's affinity for ERβ is approximately nine to thirteen times higher than for ERα.[10][11][12] This preferential binding is a key determinant of its tissue-specific and selective biological actions.[10] In contrast, its enantiomer, R-equol, which is not produced by human gut microbiota, binds more weakly and shows a preference for ERα.[9][11] The precursor molecule, daidzein, has a much lower affinity for both receptors compared to S-equol.[11]

Table 1: Comparative Estrogen Receptor Binding Affinities (Ki)

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ERβ vs. ERα) | Reference(s) |

| S-equol | ERα | 6.41 nM | ~9-13 fold preference for ERβ | [9][10][11] |

| ERβ | 0.73 nM | [9][10] | ||

| ERβ | 16 nM | [11][12] | ||

| R-equol | ERα | 50 nM | ~0.3 fold preference for ERβ | [11][12] |

| ERβ | 15.4 nM | [9] | ||

| 17β-estradiol | ERα | ~0.13 nM | - | [9] |

| ERβ | ~0.15 nM | [9] | ||

| Daidzein | ERα | >1000 nM | Weaker than S-equol | [11] |

| ERβ | >1000 nM | [11] |

Note: Ki values can vary between studies due to different experimental conditions. Lower Ki values indicate higher binding affinity.

Key Signaling Pathways Modulated by S-equol

S-equol's interaction with estrogen receptors initiates a cascade of downstream signaling events that mediate its diverse pharmacological effects. Its high selectivity for ERβ allows it to support health in tissues where ERβ is highly expressed, such as bone, the cardiovascular system, and the brain, while minimizing unwanted stimulation in tissues like the breast and endometrium.[10]

Estrogen Receptor-Mediated Genomic Signaling

Upon binding to S-equol, the estrogen receptor (primarily ERβ) dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This genomic pathway is central to its effects on relieving menopausal symptoms, supporting bone health, and promoting cardiovascular wellness.[10] For instance, in bone, S-equol suppresses the RANKL/NFATc1 pathway, which is a primary driver of osteoclast differentiation, thereby reducing bone resorption.[10]

Caption: S-equol binds preferentially to ERβ, leading to gene transcription modulation.

Anti-inflammatory and Neuroprotective Pathways

S-equol exerts significant anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardiovascular benefits.[13][14] It can inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) and the subsequent activation of NF-κB and MAPK signaling pathways.[13][15] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][15]

Caption: S-equol inhibits TLR4 signaling to reduce inflammatory cytokine production.

Nrf2/ARE Antioxidant Pathway

S-equol provides cytoprotection against oxidative stress by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[16] This activation appears to be mediated through the PI3K/Akt and ER signaling pathways. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[16]

Pharmacokinetics of S-equol

S-equol is rapidly absorbed following oral administration.[7][17] Pharmacokinetic studies show that it reaches peak plasma concentrations (Tmax) between 1.5 to 3 hours.[7][17] It has a terminal elimination half-life of approximately 7-8 hours in healthy adults.[7] In plasma, the vast majority of S-equol circulates in its conjugated forms (primarily glucuronides), with less than 1% existing as the unconjugated, free form.[17] The bioavailability of S-equol is considered high, with urinary recovery averaging around 82% after administration of an S-equol supplement.[7]

Table 2: Pharmacokinetic Parameters of Orally Administered S-equol

| Parameter | Value | Condition | Reference(s) |

| Tmax (Time to Peak Plasma Conc.) | 1.5 - 3 hours | Single dose, healthy volunteers | [7][17] |

| Terminal Elimination Half-life (t½) | 7 - 8 hours | Healthy adults | [7] |

| Major Circulating Form | Conjugated (glucuronides) | >99% of total plasma S-equol | [17] |

| Urinary Recovery / Bioavailability | ~82% | After S-equol supplement | [7] |

Detailed Experimental Protocols

The characterization of S-equol's phytoestrogenic activity relies on a suite of standardized in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (like S-equol) for estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol).[12]

Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol or using commercially available recombinant human ERα and ERβ proteins.[12]

-

Reaction Mixture: In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2), and varying concentrations of the unlabeled test compound (S-equol).

-

Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.[12]

-

Separation of Bound/Free Ligand: Separate the receptor-bound [³H]-E2 from the free (unbound) [³H]-E2. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound [³H]-E2) using liquid scintillation counting.[12]

-

Data Analysis: Plot the percentage of bound [³H]-E2 against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Key steps in the estrogen receptor competitive binding assay workflow.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.[18][19]

Methodology:

-

Cell Line Selection: Use a cell line that expresses the estrogen receptor of interest (e.g., MCF-7 breast cancer cells for endogenous ERα/β, or HEK293 cells transfected to express a specific ER).[18][19]

-

Reporter Construct: These cells are stably or transiently transfected with a reporter gene construct. This construct contains multiple copies of an Estrogen Response Element (ERE) upstream of a promoter that drives the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).[19][20]

-

Cell Plating and Treatment: Plate the cells in multi-well plates (e.g., 96- or 384-well) and allow them to attach.[18] Then, treat the cells with varying concentrations of the test compound (S-equol) for a specified period (e.g., 24 hours). Include appropriate controls (vehicle, positive control like 17β-estradiol).

-

Cell Lysis and Reporter Assay:

-

For Luciferase: Lyse the cells and add a luciferase substrate (luciferin).[19] Measure the resulting luminescence using a luminometer. The amount of light produced is proportional to the level of ER-mediated gene transcription.

-

For GFP: Measure the fluorescence of the cells directly using a fluorescence plate reader or flow cytometry.[20]

-

-

Data Analysis: Plot the reporter signal (luminescence or fluorescence) against the compound concentration to generate a dose-response curve. From this, determine the EC50 (effective concentration to produce 50% of the maximal response) to quantify the compound's potency as an ER agonist. To test for antagonist activity, cells are co-treated with 17β-estradiol and the test compound.

Other Pharmacological Activities

Beyond its primary phytoestrogenic role, S-equol exhibits several other beneficial pharmacological properties.

-

Antioxidant Activity: S-equol is a potent antioxidant, with greater activity than its precursor daidzein and even vitamins C and E in some in vitro studies.[4][14]

-

Anti-androgenic Properties: Uniquely, S-equol can bind to dihydrotestosterone (DHT), potentially antagonizing the actions of this potent androgen, which has implications for androgen-mediated conditions like prostate cancer.[7][8]

-

Cardiovascular and Metabolic Health: Through ERβ activation, S-equol can stimulate the release of nitric oxide (NO) in vascular endothelial cells, promoting vasodilation.[10] It may also help regulate lipoprotein metabolism and improve insulin sensitivity.[10]

-

Anti-Cancer Potential: S-equol has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, such as prostate and breast cancer cells, and may inhibit tumor growth.[1][8]

Conclusion

This compound (S-equol) is a biologically potent phytoestrogen produced by the gut microbiome from daidzein. Its pharmacological profile is largely defined by its selective and high-affinity binding to estrogen receptor beta. This interaction triggers a variety of downstream signaling pathways, leading to beneficial effects on menopausal symptoms, bone density, cardiovascular health, and neuroinflammation, while exhibiting a favorable safety profile. The quantitative data on its receptor affinity and pharmacokinetics, combined with an understanding of its molecular mechanisms, underscore its potential as a valuable compound for further research and development in the fields of nutrition and medicine.

References

- 1. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. womensmentalhealth.org [womensmentalhealth.org]

- 4. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-equol for Menopause: A Natural Estrogen Alternative to Relieve Hot Flashes & Boost Bone Health [bonerge.com]

- 7. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is equol production beneficial to health? | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Targeted, natural support for women’s health and hormonal balance [nutraingredients.com]

- 11. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. S-equol, a metabolite of dietary soy isoflavones, alleviates lipopolysaccharide-induced depressive-like behavior in mice by inhibiting neuroinflammation and enhancing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. Single-dose and steady-state pharmacokinetic studies of S-equol, a potent nonhormonal, estrogen receptor β-agonist being developed for the treatment of menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

S-Dihydrodaidzein: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-dihydrodaidzein (S-DHD) is an isoflavanone, a class of phytoestrogens, and a primary metabolite of the soy isoflavone daidzein. The conversion of daidzein to S-DHD is orchestrated by the gut microbiota, representing a critical step in the biosynthesis of the more biologically active compound, S-equol. While predominantly formed in the human gut, S-DHD has also been identified as a natural constituent in a limited number of plant species. This technical guide provides a comprehensive overview of the discovery of S-DHD, its known natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways, including the Estrogen Receptor (ER), PI3K/Akt, and MAPK pathways. All quantitative data are presented in structured tables, and logical and biological pathways are visualized using Graphviz diagrams.

Discovery and Natural Occurrence

This compound was identified as a metabolic product of daidzein, a major isoflavone found in soybeans and other legumes. The transformation of daidzein to S-DHD is a reductive process carried out by specific intestinal bacteria. This conversion is a pivotal intermediate step in the metabolic pathway leading to the production of S-equol, a compound noted for its higher estrogenic activity compared to its precursors.

The natural stereoisomer produced by intestinal bacteria is the (S)-enantiomer.[1] While the primary source of S-DHD in mammals is the gut microbial metabolism of dietary daidzein, it has also been reported to be present as a natural constituent in certain plants.

Natural Sources

The direct natural occurrence of this compound in the plant kingdom is not widespread. To date, its presence has been confirmed in the following species:

-

Glycyrrhiza uralensis (Licorice)

-

Pericopsis mooniana

Quantitative data on the concentration of this compound in these plant sources is limited in the available scientific literature. Research has more extensively focused on the quantification of other flavonoids in Glycyrrhiza uralensis.[2][3][4][5][6] Similarly, studies on Pericopsis mooniana have primarily centered on other chemical constituents. The primary source of S-DHD for biological study remains the metabolic conversion of daidzein by gut microbiota.

Quantitative Data

Due to the limited research on the direct quantification of this compound in its natural plant sources, a comprehensive table of its concentrations cannot be provided at this time. However, to provide context, the following table summarizes the content of its precursor, daidzein, in various soy products, which are the primary dietary source leading to the formation of S-DHD in the gut.

| Food Source | Daidzein Content (mg/100g) | Reference(s) |

| Raw Soybeans | 40.7 - 140.4 | |

| Roasted Soybeans | 55.4 - 149.2 | |

| Tofu (firm) | 12.2 - 34.8 | |

| Soy Milk | 2.5 - 12.1 | |

| Miso | 11.2 - 58.7 | |

| Tempeh | 30.2 - 44.5 |

Note: The concentration of daidzein can vary significantly based on the soybean variety, growing conditions, and processing methods. The subsequent conversion to this compound in the gut is dependent on the individual's gut microbiome composition.

Experimental Protocols

The isolation and identification of this compound from natural sources or from in vitro fermentation cultures involve a series of chromatographic and spectroscopic techniques. The following protocols are representative of the methodologies employed for the purification and characterization of isoflavonoids like S-DHD.

General Workflow for Isolation and Identification

The overall process for isolating and identifying this compound from a plant source follows a standardized workflow in natural product chemistry.

Protocol for Isolation of Isoflavones using Preparative HPLC

This protocol describes a general method for the preparative high-performance liquid chromatography (HPLC) isolation of isoflavones from a crude plant extract.[7]

-

Sample Preparation:

-

The crude extract enriched with isoflavones is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) is typically used for preparative scale separations.

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The gradient starts with a higher proportion of Solvent A, and the concentration of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity. A typical gradient might be:

-

0-5 min: 20% B

-

5-45 min: 20-80% B (linear gradient)

-

45-50 min: 80-100% B

-

50-55 min: 100% B

-

55-60 min: 100-20% B (re-equilibration)

-

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of around 254 nm or 280 nm for isoflavones.

-

-

Fraction Collection:

-

Fractions are collected based on the retention time of the peaks observed in the chromatogram. Automated fraction collectors are often used for this purpose.

-

-

Post-Purification Analysis:

-

The collected fractions are analyzed by analytical HPLC to assess their purity.

-

Fractions containing the pure compound of interest (this compound) are pooled and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the isolated compound.

-

Protocol for Structural Elucidation by NMR and Mass Spectrometry

Once isolated, the structure of this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.

-

Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain information about its substructures, which aids in its identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms within the molecule, allowing for the complete assignment of the structure.

-

The spectral data obtained are compared with published data for this compound to confirm its identity.[8]

-

Signaling Pathways

This compound, as a phytoestrogen, is known to interact with several key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. The primary targets include the Estrogen Receptor (ER), the PI3K/Akt pathway, and the MAPK pathway.

Estrogen Receptor (ER) Signaling

Phytoestrogens like this compound can bind to estrogen receptors, ERα and ERβ, and modulate their activity. It is generally observed that many phytoestrogens, including the parent compound daidzein, exhibit a higher binding affinity for ERβ than for ERα.[9][10][11] The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in certain cell types.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Daidzein has been shown to modulate the PI3K/Akt pathway, and it is plausible that its metabolite, this compound, exhibits similar activity.[1][12][13][14][15][16]

References

- 1. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The correlation between pharmacological activity and contents of eight constituents of Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytoestrogens induce differential estrogen receptor alpha- or Beta-mediated responses in transfected breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of S-Dihydrodaidzein

Introduction

S-Dihydrodaidzein (S-DHD) is a biologically significant isoflavanone, primarily known as a key metabolic intermediate in the conversion of daidzein, a prominent phytoestrogen found in soy products, to the more potent estrogenic compound, (S)-equol, by gut microflora.[1][2] Its distinct stereochemistry and biological activities, including estrogenic and vasodilatory effects, make it a compound of high interest for researchers in nutrition, pharmacology, and drug development.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies, and relevant biological pathways to support advanced research applications.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [5] |

| Synonyms | (S)-dihydrodaidzein, this compound | [5][6] |

| CAS Number | 879559-75-8 | [1][6] |

| Molecular Formula | C₁₅H₁₂O₄ | [3][5] |

| Molecular Weight | 256.25 g/mol | [5][6] |

| Appearance | Crystalline solid, Faint beige solid | [3] |

| Purity | Typically ≥98% | [3][6] |

| pKa (Strongest Acidic) | 7.78 | |

| Storage Temperature | -20°C | [3][6] |

| Stability | ≥ 4 years at -20°C | [3] |

Solubility and Solution Preparation

This compound is practically insoluble in water and sparingly soluble in aqueous buffers, necessitating the use of organic solvents for the preparation of stock solutions.[3]

Table 2.1: Solubility Data

| Solvent | Approximate Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL | [1][3][7] |

| Dimethylformamide (DMF) | ~10 mg/mL | [3] |

| Ethanol | ~0.1 mg/mL | [3] |

| DMSO:PBS (1:10, pH 7.2) | ~0.15 mg/mL | [3] |

Experimental Protocol: Preparation of Stock and Aqueous Solutions

To achieve maximum solubility in aqueous buffers for cell culture or other biological assays, a standardized protocol should be followed.

-

Preparation of Concentrated Stock Solution: Weigh the required amount of solid this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-100 mg/mL).[7] To aid dissolution, the tube may be heated to 37°C or sonicated in an ultrasonic bath.[1][8]

-

Dilution into Aqueous Buffer: For experimental use, dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media). It is recommended to perform this dilution stepwise to avoid precipitation. For instance, add the DMSO stock to the buffer while vortexing.

-

Final Concentration and Storage: The final concentration of DMSO in the aqueous solution should be minimized to avoid solvent-induced artifacts in biological assays. Aqueous solutions of this compound are not stable for long periods, and it is recommended not to store them for more than one day.[3] Stock solutions in pure, anhydrous DMSO can be stored at -20°C or -80°C for extended periods (up to 6 months at -80°C).[8]

Spectral Data

Spectral analysis is crucial for the structural confirmation and quantification of this compound.

Table 3.1: Spectral Properties

| Technique | Data | Reference |

| UV/Vis (λmax) | 213, 276, 312 nm | [3] |

| MS/MS ([M+H]⁺) | Precursor m/z: 257.0805Major Fragments: 163.0387, 135.0437, 123.0437 | [5] |

| MS/MS ([M-H]⁻) | Precursor m/z: 255.0659Major Fragments: 149.0232, 135.0074 | [5] |

-

UV-Vis Spectroscopy: The ultraviolet absorption maxima are characteristic of the isoflavanone chromophore system. These values are useful for detection and quantification using HPLC with a UV detector.

-

Mass Spectrometry (MS): The high-resolution mass data for the precursor ions confirm the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information and can be used for definitive identification in complex matrices like blood or urine.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the spectra would be consistent with its isoflavanone structure. Expected ¹H NMR signals would include aromatic protons in two distinct spin systems, diastereotopic protons for the C2 methylene group, and a signal for the C3 methine proton. ¹³C NMR would show characteristic signals for the carbonyl carbon (C4), aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Synthesis and Analysis Methodologies

This compound can be obtained through both biological conversion and chemical synthesis. Its analysis is typically performed using chromatographic techniques.

Biosynthesis from Daidzein

This compound is naturally produced in the human gut through the microbial reduction of daidzein. This biotransformation is a critical step in the pathway leading to (S)-equol.[2][9]

-

Methodology: The process is catalyzed by daidzein reductase enzymes found in specific gut bacteria, such as Lactococcus sp. strain 20-92.[1][6] Daidzein is reduced at the C2-C3 double bond of the C-ring to yield dihydrodaidzein. Some bacterial enzymes are stereospecific, leading directly to the S-enantiomer.

Analytical Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the analysis and quantification of this compound.[10]

-

Representative Methodology:

-

Sample Preparation: For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction step is typically required to remove interfering substances and concentrate the analyte.[10]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water or buffer with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: Column oven set to 25-40°C to ensure reproducible retention times.

-

-

Detection:

-

UV Detector: Monitoring at one of the absorbance maxima (e.g., 276 nm).

-

Mass Spectrometer (LC-MS): For higher sensitivity and specificity, particularly in complex matrices. Electrospray ionization (ESI) in either positive or negative mode can be used.[10]

-

-

Quantification: A calibration curve is generated using certified standards of this compound to determine the concentration in the unknown sample.

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Dihydrodaidzein | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

S-Dihydrodaidzein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Dihydrodaidzein (S-DHD), a key metabolite of the soy isoflavone daidzein, has garnered significant scientific interest due to its potential biological activities. As an intermediate in the microbial transformation of daidzein to the more bioactive equol, S-DHD itself is reported to possess notable antioxidant and estrogen-like properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and detailed experimental protocols for its analysis and evaluation of its biological effects. Special emphasis is placed on its role in the equol biosynthesis pathway and its potential modulation of cellular signaling pathways.

Chemical and Physical Properties

This compound is the (S)-enantiomer of dihydrodaidzein. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 879559-75-8 | [1] |

| Molecular Weight | 256.25 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₂O₄ | [2][3] |

| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one | |

| Synonyms | (S)-Dihydrodaidzein, S-DHD | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [1] |

Biosynthesis and Metabolism

This compound is not typically found in dietary sources but is a product of intestinal microbial metabolism of daidzein, an isoflavone abundant in soy products. The metabolic pathway leading to S-DHD is a critical step in the biosynthesis of (S)-equol, a metabolite with higher estrogenic activity than its precursor.[4]

The conversion of daidzein to S-equol involves a series of enzymatic reactions carried out by specific gut bacteria. The initial step is the reduction of daidzein to dihydrodaidzein. This reaction can be followed by racemization to form this compound, which is then further metabolized.

Equol Biosynthesis Pathway

The enzymatic conversion of daidzein to (S)-equol is a multi-step process involving several key enzymes produced by gut microbiota.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Dihydrodaidzein: A Pivotal Intermediate in the Microbial Synthesis of Equol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The soy isoflavone daidzein is a well-studied phytoestrogen that undergoes significant metabolism by the human gut microbiota, leading to the production of several metabolites, including the highly bioactive molecule, equol. The capacity to produce equol is not universal, with only about 30-50% of the Western population possessing the necessary gut bacteria. This distinction between "equol producers" and "non-producers" is a critical factor in understanding the variable health effects of soy consumption. Central to the conversion of daidzein to equol is the formation of the intermediate metabolite, S-dihydrodaidzein. This technical guide provides a comprehensive overview of the role of this compound in equol production, detailing the metabolic pathway, enzymatic reactions, and relevant experimental protocols.

The Metabolic Pathway: From Daidzein to (S)-Equol

The biotransformation of daidzein to (S)-equol is a multi-step process mediated by a series of reductase enzymes produced by specific gut bacteria. This compound is a key chiral intermediate in this pathway, and its formation and subsequent conversion are critical for the ultimate synthesis of the biologically active (S)-enantiomer of equol.

The generally accepted pathway proceeds as follows:

-

Daidzein to Dihydrodaidzein (DHD): The initial step involves the reduction of the C2-C3 double bond of daidzein to form dihydrodaidzein (DHD). This reaction is catalyzed by a daidzein reductase (DZNR).[1][2] Some daidzein reductases stereoselectively produce (R)-dihydrodaidzein, while others may produce a racemic mixture.[3]

-

(R)-DHD to (S)-DHD: For the production of (S)-equol, the (S)-enantiomer of dihydrodaidzein is required. Bacteria that produce (R)-DHD often possess a dihydrodaidzein racemase (DDRC) that interconverts (R)-DHD and (S)-DHD, thus providing the necessary substrate for the next step.[4][5]

-

(S)-Dihydrodaidzein to Tetrahydrodaidzein (THD): (S)-dihydrodaidzein is then reduced to tetrahydrodaidzein (THD) by a dihydrodaidzein reductase (DHDR).[6][7]

-

Tetrahydrodaidzein to (S)-Equol: The final step is the conversion of tetrahydrodaidzein to (S)-equol, a reaction catalyzed by a tetrahydrodaidzein reductase (THDR).[8][9]

This metabolic cascade highlights the essential role of this compound as the specific substrate for the enzymatic reactions leading to the synthesis of (S)-equol.

Key Enzymes and their Quantitative Parameters

The conversion of daidzein to equol is dependent on the presence and activity of specific bacterial enzymes. Several key enzymes have been identified and characterized from various equol-producing bacteria, such as Slackia isoflavoniconvertens, Lactococcus garvieae, and Eggerthella sp.[7][10][11][12].

| Enzyme | Source Organism | Substrate(s) | Product(s) | Km (µM) | Vmax or kcat | Cofactor | Reference(s) |

| Daidzein Reductase (DZNR) | Eggerthella sp. YY7918 | Daidzein | (R)-Dihydrodaidzein | 11.9 | 6.7 s⁻¹ (kcat) | NADPH | [3] |

| Daidzein Reductase (K-07020) | Clostridium sp. ZJ6 | Daidzein | (R/S)-Dihydrodaidzein | - | - | NAD(P)H | [1][13] |

| DHD Oxidase (K-07020) | Clostridium sp. ZJ6 | (R/S)-Dihydrodaidzein | Daidzein | 4.2 | 52.2 µM/h (Vmax) | None | [1][13] |

| Dihydrodaidzein Racemase (L-DDRC) | Lactococcus sp. 20-92 | (R)- and (S)-Dihydrodaidzein | Racemic Dihydrodaidzein | - | - | - | [4] |

Note: Kinetic data for all enzymes in the pathway are not consistently available across the literature.

Experimental Protocols